PA ATP Synthase Inhibition: 15.9x Greater Potency than Compound 4
ATP Synthesis-IN-2 (Compound 5) demonstrates a 15.9-fold increase in potency against PA ATP synthesis activity compared to its closest structural analog, Compound 4 (ATP Synthesis-IN-1). The introduction of a benzyl sulfide at the C1 position of the quinoline scaffold, in place of the methyl sulfide present in Compound 4, drives this dramatic potency enhancement [1].
| Evidence Dimension | Inhibition of PA ATP synthesis activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 μg/mL |
| Comparator Or Baseline | Compound 4 (ATP Synthesis-IN-1): IC₅₀ = 11.1 μg/mL; Compound 1: IC₅₀ = 10.0 μg/mL |
| Quantified Difference | 15.9-fold lower IC₅₀ compared to Compound 4; 14.3-fold lower compared to Compound 1 |
| Conditions | NADH-driven ATP synthesis endpoint luciferin/luciferase assay using inverted membrane vesicles prepared from PA 9027 [1] |
Why This Matters
The 15.9-fold potency gain validates ATP Synthesis-IN-2 as the optimal tool compound for studying PA ATP synthase inhibition, ensuring robust, dose-dependent responses at lower, more physiologically relevant concentrations.
- [1] Fraunfelter, V.M., Pugh, B.A., Williams, A.P.L., et al. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. ACS Infect. Dis. 2023, 9, 12, 2448-2456. View Source
